REACTION_CXSMILES
|
C[C:2]1(C)[C:28]2[C:23](=[C:24](P(C3C=CC=CC=3)C3C=CC=CC=3)[CH:25]=[CH:26][CH:27]=2)O[C:4]2[C:5](P(C3C=CC=CC=3)C3C=CC=CC=3)=[CH:6][CH:7]=[CH:8][C:3]1=2.BrC1C=CC([CH2:50][S:51](CC2C=CC(Br)=CC=2)(=[O:53])=[O:52])=CC=1.C(C1[C:66](C)=[N:67]C=CC=1)(=O)C.[O-:72]P([O-])([O-])=O.[K+].[K+].[K+]>C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Pd+2]>[CH3:27][C:26]1[N:67]=[CH:66][C:23]([C:28](=[O:72])[CH2:2][C:3]2[CH:4]=[CH:5][C:6]([S:51]([CH3:50])(=[O:53])=[O:52])=[CH:7][CH:8]=2)=[CH:24][CH:25]=1 |f:3.4.5.6,7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CS(=O)(=O)CC1=CC=C(C=C1)Br
|
Name
|
III
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C(=NC=CC1)C
|
Name
|
( II )
|
Quantity
|
541 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
K3PO4
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
The mixture is then kept stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with coolant
|
Type
|
CUSTOM
|
Details
|
anhydrous and degassed NMP (15 ml)
|
Type
|
ADDITION
|
Details
|
is added with a syringe
|
Type
|
STIRRING
|
Details
|
under stirring in an argon atmosphere for 18 h at 100° C
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture is diluted with a saturated solution of NaHCO3 (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt (4×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with an aqueous solution saturated with NaHCO3 (30 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=N1)C(CC1=CC=C(C=C1)S(=O)(=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |